H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2

X-ray crystallography HIV-1 protease reaction intermediate

HIV Protease Substrate III addresses three critical limitations of conventional HIV protease substrates: oxidative instability, incompatibility with absorbance-based readers, and insufficient subsite coverage for drug-resistance studies. • Chromogenic p-nitro-Phe reporter enables continuous 316 nm monitoring without fluorescence instrumentation (kcat 13 sec⁻¹). • Norleucine substitution prevents methionine oxidation, ensuring data reproducibility in multi-day inhibitor characterization. • 2.03 Å crystallographic validation of tetrahedral intermediate trapping supports rational inhibitor design.

Molecular Formula C58H95N19O16
Molecular Weight 1314.5 g/mol
CAS No. 138608-20-5
Cat. No. B143511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
CAS138608-20-5
Molecular FormulaC58H95N19O16
Molecular Weight1314.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,46-/m0/s1
InChIKeyXRWLUJTVRDIGPF-HJUXFZRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV Protease Substrate III (CAS 138608-20-5): Undecapeptide Chromogenic Substrate for HIV-1 Protease Activity Assays and Inhibitor Screening


HIV Protease Substrate III (H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2, CAS 138608-20-5) is an 11-residue synthetic undecapeptide chromogenic substrate designed for the quantitative detection of HIV-1 protease activity . Derived from the p24/p15 (capsid/nucleocapsid) cleavage site of the HIV-1 Gag-Pol polyprotein, it incorporates p-nitro-L-phenylalanine (Phe(4-NO2)) at the P1' position as a chromogenic reporter and norleucine (Nle) as a non-oxidizable methionine surrogate . Upon site-specific cleavage between Leu and Phe(4-NO2), the substrate generates a spectrophotometric signal measurable at 316 nm, with reported kinetic parameters of vmax 2.29 µM sec⁻¹ µg⁻¹, Km 63 µM, and kcat 13 sec⁻¹ .

Why HIV Protease Substrate III (CAS 138608-20-5) Cannot Be Replaced by Other In-Class HIV Protease Substrates


HIV protease substrates are not interchangeable despite sharing the same target enzyme. Substrate III differs from its closest analogs in three critical procurement-relevant dimensions: (i) cleavage site origin — the p24/p15-derived sequence context yields different kinetic profiles and enzyme-contact residues compared to p17/p24-derived substrates such as Substrate I [1]; (ii) peptide length — the 11-residue undecapeptide framework provides extended subsite occupancy (P5–P6') versus the heptapeptide or octapeptide minimum required for competent cleavage [1]; and (iii) residue engineering — the deliberate incorporation of p-nitro-Phe as chromophore and norleucine as an oxidation-resistant methionine replacement creates a detection modality and stability profile distinct from both FRET-based fluorescent substrates and native-sequence analogs [2]. These molecular features directly govern which experimental workflows (e.g., crystallography, continuous spectrophotometric assays, inhibitor screening) a given substrate can support, and failure to match the substrate to the application can result in unusable signal-to-noise ratios, inability to crystallize enzyme–substrate complexes, or oxidative degradation during long-duration experiments [2].

Quantitative Differentiation Evidence for HIV Protease Substrate III (CAS 138608-20-5) Versus Closest Analogs


Unique Crystallographic Capture of the Tetrahedral Reaction Intermediate at 2.03 Å Resolution

HIV Protease Substrate III is the only HIV-1 protease substrate for which the bona fide tetrahedral reaction intermediate has been trapped and structurally characterized by X-ray crystallography. In the landmark study by Kumar et al. (2005), this undecapeptide was co-crystallized with the C95M/C1095A HIV-1 protease tethered dimer, and the structure was refined against 2.03 Å synchrotron data, revealing the substrate trapped as a tetrahedral intermediate at the catalytic site [1]. This is explicitly described as 'the first report of a reaction intermediate in the case of HIV-1 protease' [1]. In contrast, other commonly used HIV protease substrates — including shorter chromogenic peptides such as Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met (Richards et al., 1990) and HIV Protease Substrate IV — have not been reported to yield similar crystallographic intermediate trapping, likely due to insufficient enzyme–substrate contacts or complex stability during crystallization [1].

X-ray crystallography HIV-1 protease reaction intermediate structure-based drug design transition state

2.7-Fold Higher Catalytic Turnover (kcat) Versus HIV Protease Substrate IV

HIV Protease Substrate III exhibits a kcat of 13 sec⁻¹, representing a 2.7-fold higher catalytic turnover number compared to HIV Protease Substrate IV (kcat = 4.9 sec⁻¹) [1]. The maximal velocity (vmax) difference is similarly pronounced at 2.29 versus 0.88 µM sec⁻¹ µg⁻¹ (2.6-fold) [1]. While Substrate IV has a lower Km (15 µM vs. 63 µM), indicating tighter enzyme binding, the higher kcat of Substrate III results in greater signal generation per unit time under saturating substrate conditions, which can be advantageous in endpoint assay formats where rapid signal development is prioritized over binding affinity [1]. Both substrates employ p-nitro-Phe as the chromogenic reporter and share the same core recognition motif derived from the p24/p15 cleavage site [1].

enzyme kinetics HIV-1 protease kcat comparison catalytic efficiency chromogenic substrate

Chromogenic Absorbance Detection (316 nm) with Higher kcat Versus FRET-Modified Analog

HIV Protease Substrate III employs p-nitro-Phe as a chromogenic reporter enabling direct UV-Vis absorbance detection at 316 nm upon cleavage [2]. Its FRET-modified counterpart, Anthranilyl-HIV Protease Substrate III (CAS 138668-80-1; Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2), incorporates an N-terminal 2-aminobenzoyl (Abz) fluorophore and relies on fluorescence resonance energy transfer (excitation 280 nm, emission >435 nm) [1]. Critically, the chromogenic version exhibits a ~1.9-fold higher kcat (13 vs. 6.7 sec⁻¹) and ~1.9-fold higher vmax (2.29 vs. 1.23 µM sec⁻¹ µg⁻¹) compared to the FRET version, although the FRET substrate shows a lower Km (15 vs. 63 µM) [1]. The chromogenic detection modality also avoids common fluorometric complications including inner filter effects, fluorescence quenching by assay components, and the need for specialized fluorescence microplate readers [2].

chromogenic detection FRET comparison spectrophotometric assay HIV protease p-nitro-phenylalanine

Norleucine Substitution Confers Oxidation Resistance Versus Methionine-Containing Analogs

HIV Protease Substrate III incorporates L-norleucine (Nle) at the position equivalent to the native methionine in the p24/p15 cleavage site, a deliberate engineering choice that replaces the oxidation-prone thioether side chain of Met with an isosteric methylene chain lacking the sulfur atom [1]. In contrast, the native-sequence analog HIV Protease Substrate III-B (H-His-Lys-Ala-Arg-Val-Leu-Ala-Glu-Ala-Met-Ser-NH2) retains the Met residue , and the foundational Richards et al. (1990) chromogenic substrate Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met likewise terminates in an oxidation-sensitive methionine [1]. Methionine oxidation to methionine sulfoxide is well-documented to alter peptide conformation, reduce biological activity, and introduce product heterogeneity during storage and assay incubation [2]. The replacement of Met with oxidation-resistant norleucine has been validated as an effective stability-enhancement strategy across diverse peptide systems, preserving hydrophobic side-chain volume while eliminating oxidative degradation pathways [2].

norleucine methionine oxidation peptide stability HIV protease substrate oxidative resistance

Extended Undecapeptide Length (11-mer) Enables Greater Subsite Coverage Than Heptapeptide/Octapeptide Substrates

HIV Protease Substrate III spans 11 amino acid residues with the cleavage site positioned between Leu (P1) and Phe(4-NO2) (P1'), providing subsite coverage from at least P5 through P6' [1]. In contrast, the minimal competent HIV-1 protease substrate is a heptapeptide spanning P4–P3', as established by Moore et al. (1989) [2]. HIV Protease Substrate IV is an octapeptide (H-Lys-Ala-Arg-Val-Nle-Phe(4-NO2)-Glu-Ala-Nle-NH2, corresponding to P4–P4' coverage) [3]. The additional N-terminal His-Lys and C-terminal Ser-NH2 residues in Substrate III extend the peptide beyond the minimal recognition motif, providing supplementary hydrogen-bonding and van der Waals contacts with the enzyme surface [1]. This extended contact network is implicated in the unique crystallographic intermediate trapping behavior of Substrate III [1], and may contribute to differential recognition by drug-resistant HIV-1 protease variants whose mutations affect distal subsite interactions. An independent study using purified HIV-1 protease reported a Km of 9.8 µM for this undecapeptide, substantially lower than the 63 µM commercial specification, suggesting that enzyme preparation conditions significantly modulate apparent affinity [1].

undecapeptide subsite occupancy HIV-1 protease peptide length enzyme-substrate contacts

Optimal Procurement Scenarios for HIV Protease Substrate III (CAS 138608-20-5): Where the Evidence Supports Prioritization


Structure-Based Drug Design Requiring Authentic HIV-1 Protease Transition-State Structural Data

When crystallographic characterization of the HIV-1 protease catalytic mechanism is required, HIV Protease Substrate III is the only substrate demonstrated to trap the tetrahedral reaction intermediate in the enzyme active site, yielding a 2.03 Å resolution X-ray structure with fully resolved hydrogen-bonding interactions at the catalytic aspartates [1]. This evidence directly supports procurement for structural biology groups engaged in rational inhibitor design, where accurate transition-state geometry is essential for computational docking and pharmacophore modeling. Alternative substrates lacking this crystallographic validation cannot provide equivalent structural insight [1].

High-Throughput Screening of HIV-1 Protease Inhibitors Using Standard UV-Vis Microplate Readers

For laboratories conducting inhibitor screening with standard absorbance-based microplate readers, Substrate III's chromogenic p-nitro-Phe reporter enables continuous kinetic monitoring at 316 nm without the need for fluorescence instrumentation [1]. Its kcat of 13 sec⁻¹ (2.7-fold higher than Substrate IV and 1.9-fold higher than the FRET version) supports shorter assay incubation times and robust signal development in endpoint screening formats [1][2]. This detection modality also eliminates fluorescence interference from autofluorescent test compounds, a common problem in libraries containing aromatic or heterocyclic small molecules [1].

Long-Duration Enzymology Studies and Extended Inhibitor Incubation Experiments Requiring Oxidatively Stable Substrate

When experimental protocols require substrate incubation at 37°C for multiple hours, or when studying slow-binding inhibitors with extended pre-incubation steps, the norleucine substitution in Substrate III prevents the time-dependent methionine oxidation that affects Met-containing substrates such as the Richards 1990 substrate (Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met) and Substrate III-B (native sequence with Met) [1][2]. This oxidative stability directly translates to improved data reproducibility and reduced lot-to-lot variability in multi-day inhibitor characterization campaigns [1].

Drug Resistance Profiling Against HIV-1 Protease Variants Requiring Extended Subsite Interactions

For laboratories characterizing drug-resistant HIV-1 protease mutants, the 11-residue undecapeptide framework of Substrate III provides P5–P6' subsite coverage that exceeds the P4–P3' coverage of heptapeptide substrates [1][2]. Drug resistance mutations frequently occur in flap regions and distal subsites of HIV-1 protease; the extended substrate length ensures that mutation-induced alterations in enzyme–substrate contacts are captured in kinetic measurements, whereas shorter substrates may underestimate the functional impact of such mutations [1]. The reported Km variability (9.8–63 µM depending on enzyme preparation) further indicates that this substrate is sensitive to differences in enzyme construct and purification method, making it a discriminating tool for comparing protease preparations across laboratories [1].

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